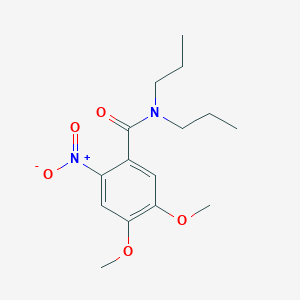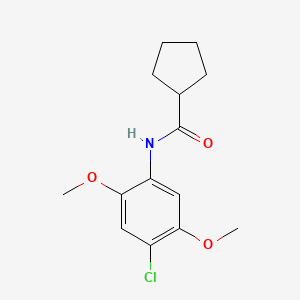![molecular formula C14H20BrNO2 B5822794 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5822794.png)
2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol, also known as BEMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BEMP is a member of the phenol family and has a molecular weight of 356.27 g/mol. In
Mecanismo De Acción
The mechanism of action of 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and survival. 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has also been shown to inhibit the formation of beta-amyloid plaques, which are believed to play a role in the development of Alzheimer's disease. In addition, 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has several advantages as a research tool. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use in lab experiments. 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol is a synthetic compound, and its effects may not be fully representative of the effects of natural compounds. In addition, the mechanism of action of 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several possible future directions for research on 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol. One area of research is the development of new cancer therapies based on the inhibition of PKC and MAPK. Another area of research is the development of new treatments for Alzheimer's disease and other neurodegenerative disorders based on the inhibition of beta-amyloid plaque formation. Finally, there is potential for the development of new anti-inflammatory and antioxidant therapies based on the properties of 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol.
Métodos De Síntesis
2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol can be synthesized through a multistep process involving several chemical reactions. The first step is the reaction of 2-bromo-4-hydroxy-6-methoxyphenol with N,N-diisopropylethylamine (DIPEA) to form an intermediate product. This intermediate product is then treated with ethyl 2-methyl-2-propenoate and sodium hydride to form another intermediate product. The final step involves the reaction of the intermediate product with N-ethyl-N-methyl-2-propen-1-amine to form 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol.
Aplicaciones Científicas De Investigación
2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. 2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-bromo-4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16(8-10(2)3)9-11-6-12(15)14(17)13(7-11)18-4/h6-7,17H,2,5,8-9H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMTDMJUDGUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C(=C1)Br)O)OC)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)







![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)

![2-{[(1-naphthylmethyl)thio]methyl}-1H-benzimidazole](/img/structure/B5822818.png)